番红花苷 III

描述

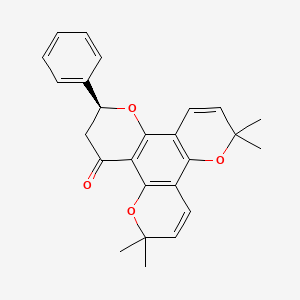

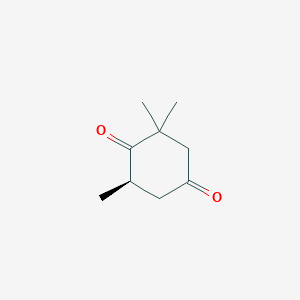

番红花素 3 是一种水溶性类胡萝卜素色素,主要存在于番红花 (Crocus sativus) 的柱头和栀子 (Gardenia jasminoides) 的果实中。它是番红花酸 (一种二羧酸) 的糖基化衍生物之一。番红花素 3以其鲜艳的红色而闻名,被用作食品和化妆品中的天然染料。它还具有多种药理特性,包括抗氧化、抗炎和神经保护作用 .

科学研究应用

番红花素 3 具有广泛的科学研究应用:

化学: 用作天然染料和研究糖基化反应的模型化合物。

生物学: 研究其在细胞过程中的作用及其对细胞信号通路的影响。

医学: 研究其潜在的治疗作用,包括抗氧化、抗炎和神经保护作用。它在治疗神经退行性疾病、抑郁症和心血管疾病方面显示出前景。

工业: 在食品和化妆品行业中用作天然着色剂和添加剂 .

作用机制

番红花素 3 通过各种分子靶点和途径发挥作用:

抗氧化活性: 清除自由基并通过捐赠电子来减少氧化应激。

抗炎作用: 抑制促炎细胞因子和酶的产生。

神经保护机制: 调节神经递质水平并通过抑制细胞凋亡和促进细胞存活通路(如雷帕霉素哺乳动物靶点 (mTOR) 信号通路)来保护神经元免受损伤

生化分析

Biochemical Properties

Beta-D-gentiobiosyl crocetin plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, including glycosyltransferases, which are responsible for the glycosylation process. This compound is also involved in the synthesis of crocins, where it acts as a precursor . The interactions between beta-D-gentiobiosyl crocetin and these biomolecules are essential for the formation of crocin derivatives, which have been studied for their antioxidant properties.

Cellular Effects

Beta-D-gentiobiosyl crocetin influences various cellular processes. It has been observed to affect cell signaling pathways, particularly those involved in oxidative stress responses. This compound can modulate gene expression related to antioxidant defense mechanisms, thereby enhancing cellular protection against oxidative damage . Additionally, beta-D-gentiobiosyl crocetin impacts cellular metabolism by influencing the activity of enzymes involved in metabolic pathways.

Molecular Mechanism

The molecular mechanism of beta-D-gentiobiosyl crocetin involves its binding interactions with specific biomolecules. It can inhibit or activate enzymes, depending on the context of the biochemical reaction. For instance, beta-D-gentiobiosyl crocetin has been shown to inhibit certain enzymes involved in pro-oxidant pathways, thereby reducing oxidative stress . Furthermore, this compound can alter gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of beta-D-gentiobiosyl crocetin have been studied over time. This compound exhibits stability under various conditions, although it may degrade under extreme pH or temperature . Long-term studies have shown that beta-D-gentiobiosyl crocetin can maintain its antioxidant properties over extended periods, providing sustained cellular protection in both in vitro and in vivo models.

Dosage Effects in Animal Models

The effects of beta-D-gentiobiosyl crocetin vary with different dosages in animal models. At lower doses, this compound has been observed to enhance antioxidant defenses without causing adverse effects . At higher doses, beta-D-gentiobiosyl crocetin may exhibit toxic effects, including oxidative stress and cellular damage. These threshold effects highlight the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

Beta-D-gentiobiosyl crocetin is involved in several metabolic pathways, particularly those related to glycosylation and antioxidant defense. It interacts with enzymes such as glycosyltransferases and oxidoreductases, influencing metabolic flux and metabolite levels . The presence of beta-D-gentiobiosyl crocetin can enhance the synthesis of crocin derivatives, which are known for their health-promoting properties.

Transport and Distribution

Within cells and tissues, beta-D-gentiobiosyl crocetin is transported and distributed through specific transporters and binding proteins. These interactions facilitate its localization to target sites where it can exert its biochemical effects . The distribution of beta-D-gentiobiosyl crocetin is crucial for its activity, as it needs to reach specific cellular compartments to function effectively.

Subcellular Localization

Beta-D-gentiobiosyl crocetin exhibits distinct subcellular localization patterns, which are essential for its activity. It is often directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization allows beta-D-gentiobiosyl crocetin to interact with its target biomolecules and exert its effects on cellular processes.

准备方法

合成路线和反应条件

番红花素 3 的合成涉及番红花酸的糖基化。该过程通常从从番红花或栀子等天然来源中提取番红花酸开始。然后,在受控条件下,使用特定的糖基供体对番红花酸进行糖基化反应。 反应条件通常包括使用催化剂和溶剂来促进糖基化过程 .

工业生产方法

番红花素 3 的工业生产可以通过生物技术方法实现,包括使用基因工程微生物。例如,可以将负责番红花素生物合成的基因引入大肠杆菌或酿酒酵母等微生物中。 然后,这些微生物可以通过发酵过程大量生产番红花素 3 .

化学反应分析

反应类型

番红花素 3 会经历各种化学反应,包括:

氧化: 番红花素 3 可以被氧化形成番红花酸和其他氧化产物。

还原: 还原反应可以将番红花素 3 转化为其前体形式。

常用试剂和条件

氧化: 常用的氧化剂包括过氧化氢和高锰酸钾。

还原: 可以使用硼氢化钠等还原剂。

水解: 通常采用酸性或酶促水解条件

主要产物

相似化合物的比较

番红花素 3 是番红花素家族的一部分,其中包括番红花素 1、番红花素 2、番红花素 4 和番红花素 5。这些化合物具有相似的结构,但连接到番红花酸主链上的糖基基团的数量和类型不同。与其他番红花素相比,番红花素 3 具有独特的糖基化模式,这可能会影响其溶解性、稳定性和生物活性。 这种独特性使番红花素 3 在医药和工业中的特定应用中特别有价值 .

类似化合物的列表

- 番红花素 1

- 番红花素 2

- 番红花素 4

- 番红花素 5

属性

IUPAC Name |

(2E,4E,6E,8E,10E,12E,14E)-2,6,11,15-tetramethyl-16-oxo-16-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyhexadeca-2,4,6,8,10,12,14-heptaenoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H44O14/c1-17(11-7-13-19(3)29(40)41)9-5-6-10-18(2)12-8-14-20(4)30(42)46-32-28(39)26(37)24(35)22(45-32)16-43-31-27(38)25(36)23(34)21(15-33)44-31/h5-14,21-28,31-39H,15-16H2,1-4H3,(H,40,41)/b6-5+,11-7+,12-8+,17-9+,18-10+,19-13+,20-14+/t21-,22-,23-,24-,25+,26+,27-,28-,31-,32+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VULLCGFNYWDRHL-YJOFKXFJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC=CC=C(C)C=CC=C(C)C(=O)OC1C(C(C(C(O1)COC2C(C(C(C(O2)CO)O)O)O)O)O)O)C=CC=C(C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\C=C\C=C(/C)\C=C\C=C(/C)\C(=O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O)O)/C=C/C=C(\C)/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H44O14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901318732 | |

| Record name | Crocin 3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901318732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

652.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55750-85-1 | |

| Record name | Crocin 3 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55750-85-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Crocin 3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901318732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the color of Gardenia jasminoides fruits relate to their Crocin I content, and what implications does this have for quality assessment?

A2: Studies have shown a positive correlation between the redness of Gardenia jasminoides fruits, specifically the a value in the color space, and the content of Crocin I. [] This correlation suggests that a more intense red color in the fruits indicates a higher concentration of Crocin I, implying better quality Gardenia jasminoides*. This observation provides a basis for using color as a visual indicator for assessing the quality of these fruits. []

Q2: Can you explain the role of glycosylation in the biosynthesis of crocins and name specific enzymes involved in this process?

A3: Glycosylation, the process of attaching sugar molecules to another molecule, is a crucial step in the biosynthesis of crocins. [] In Gardenia jasminoides, specific enzymes called UDP-glycosyltransferases (UGTs) catalyze this reaction. Two such enzymes, GjUGT94E13 and GjUGT74F8, have been identified as key players in attaching glucose molecules to crocetin, the precursor molecule, to form different crocins, including Crocin III. []

Q3: What is the significance of optimizing the catalytic reaction conditions for crocin biosynthesis in engineered E. coli?

A4: Optimizing the reaction conditions is crucial for enhancing the efficiency of crocin production in engineered E. coli. Researchers have identified that a specific medium consisting of 50 mM NaH2PO4-Na2HPO4 buffer (pH 8.0) and 5% glucose facilitates the most efficient glycosylation of crocetin by the UGT enzymes. [] This optimized environment leads to a higher conversion rate of crocetin to crocins, including Crocin III, significantly improving the yield of these valuable compounds. []

Q4: How does Crocin, a broader class to which Crocin III belongs, potentially counteract the adverse effects of atrazine on male reproductive health in mice?

A5: Studies on mice exposed to atrazine, a widely used herbicide, have shown that Crocin administration can mitigate the negative impact of atrazine on sperm parameters and testicular tissue. [] Specifically, Crocin has been observed to improve sperm count, reduce sperm abnormalities, and decrease the number of apoptotic spermatogenic cells in atrazine-exposed mice. [] While this research highlights the potential protective effects of Crocin, further investigation is needed to understand the specific mechanisms of action underlying these observations, particularly in the context of Crocin III.

Q5: Beyond its potential medicinal properties, what other applications do crocins like Crocin III have in various industries?

A6: Crocins, including Crocin III, are not only valued for their potential medicinal benefits but also find applications as natural coloring agents and spices. [] Their vibrant color makes them suitable for use as food dyes, while their unique flavor profile adds complexity to culinary creations. This versatility highlights the diverse potential of crocins across different sectors.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(1R,2R,8aR)-1,8a-dimethyl-6-oxo-7-propan-2-ylidene-2,3,4,8-tetrahydro-1H-naphthalen-2-yl] (Z)-3-methylsulfanylprop-2-enoate](/img/structure/B1250075.png)

![[4-(2-Isoxazoline-3-yloxy)-2-butynyl]trimethylaminium](/img/structure/B1250078.png)

![4-[5-Naphthalen-2-yl-3-(trifluoromethyl)pyrazol-1-yl]benzenesulfonamide](/img/structure/B1250079.png)

![2-[(6-Methoxy-1-phenyl-1,2,3,4-tetrahydronaphthalen-2-yl)methyl-methylamino]acetic acid;hydrochloride](/img/structure/B1250088.png)